molecular formula C₁₄H₂₃N₅O ∙ HCl B017367 erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride CAS No. 58337-38-5

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

Katalognummer B017367
CAS-Nummer: 58337-38-5
Molekulargewicht: 313.82 g/mol
InChI-Schlüssel: VVDXNJRUNJMYOZ-DHXVBOOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA) is a compound known primarily for its role as an adenosine deaminase inhibitor. This property has made it a subject of interest in the study of various biochemical pathways and potential therapeutic applications, particularly in the context of adenosine-mediated physiological processes.

Synthesis Analysis

The synthesis of EHNA involves combining high-affinity enzyme-binding structural units to target the adenosine deaminase enzyme effectively. Notably, the synthesis process has been designed to incorporate two structural moieties, each with high affinity for a different region of the enzyme, aiming to maximize inhibitory potency (Woo & Baker, 1982).

Molecular Structure Analysis

The molecular structure of EHNA is crucial for its function as an adenosine deaminase inhibitor. Its configuration allows for interaction with the enzyme's catalytic and auxiliary binding regions, although the presence of two high-affinity moieties may interfere rather than reinforce each other’s effects, offering insights into the enzyme's binding geometry (Woo & Baker, 1982).

Chemical Reactions and Properties

EHNA's inhibitory action on adenosine deaminase significantly impacts purine metabolism, as demonstrated by its effects on the replication of herpes simplex virus in cell cultures. Its role as an inhibitor suggests that EHNA can influence cellular processes by modulating adenosine levels, which in turn affects various signaling pathways (North & Cohen, 1978).

Physical Properties Analysis

The physical properties of EHNA, such as solubility and stability, are critical for its biological activity and potential therapeutic applications. However, specific details on these properties are less commonly addressed in the literature, highlighting a gap in the comprehensive understanding of EHNA's characteristics.

Chemical Properties Analysis

EHNA's chemical properties, including its interactions with enzymes and other molecular targets, underlie its biological effects. For instance, its ability to inhibit adenosine deaminase with high specificity and potency is a direct consequence of its chemical structure, which facilitates binding to the enzyme's active site and auxiliary regions (Woo & Baker, 1982).

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibition

  • Application : EHNA acts as a PDE II-selective phosphodiesterase inhibitor . It inhibits the cGMP-specific phosphodiesterase (PDE2) with IC50 values of 0.8 and 2 µM from human and porcine myocardium, respectively .
  • Method : The compound is introduced to the biological system where it selectively inhibits PDE II, affecting the levels of cyclic nucleotides .
  • Results : This inhibition can affect various biological processes, including signal transduction pathways .

Adenosine Deaminase Inhibition

  • Application : EHNA is a reversible adenosine deaminase inhibitor . It’s used to study the regulation of O2 requirement by myocardium and the AMP degradation pathway .
  • Method : EHNA is introduced into the system where it inhibits the enzyme adenosine deaminase, affecting the breakdown of deoxyadenosine .
  • Results : This can provide insights into the role of adenosine deaminase in various biological processes .

Maintaining Pluripotency of Human Embryonic Stem Cells

  • Application : EHNA has been used to maintain pluripotency/prevent differentiation of human embryonic stem cells .
  • Method : EHNA is added to the culture medium of human embryonic stem cells. It effectively and reversibly blocks the differentiation and maintains the pluripotency of these cells .
  • Results : This allows for the maintenance of stem cells in their undifferentiated state for up to 30 passages .

Neuroprotection during Ischemia

  • Application : EHNA has been used to evaluate neuroprotective effects during ischemia .
  • Method : In models of ischemia, EHNA is administered and its effects on neuronal survival and function are assessed .
  • Results : The use of EHNA can provide insights into potential therapeutic strategies for conditions such as stroke .

Cardioprotection during Ischemia

  • Application : EHNA has been used to evaluate cardioprotective effects during ischemia .
  • Method : In models of cardiac ischemia, EHNA is administered and its effects on cardiac tissue and function are assessed .
  • Results : The use of EHNA can provide insights into potential therapeutic strategies for conditions such as heart attacks .

Study of Intracellular Signaling

  • Application : EHNA is used to study the role of cAMP/cGMP signaling .
  • Method : EHNA is introduced into the system where it inhibits PDE2, affecting the levels of cyclic nucleotides .
  • Results : This can provide insights into the role of cyclic nucleotides in intracellular signaling .

Zukünftige Richtungen

EHNA hydrochloride has been reported to effectively and reversibly block the differentiation and maintain the pluripotency of human embryonic stem cells in feeder-free cultures without exogenously added FGF for up to 30 passages . This indicates that EHNA hydrochloride could have potential applications in stem cell research .

Eigenschaften

IUPAC Name

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXNJRUNJMYOZ-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040473
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

CAS RN

81408-49-3, 58337-38-5
Record name 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81408-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 2
Reactant of Route 2
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 3
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 4
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 5
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 6
Reactant of Route 6
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

Citations

For This Compound
444
Citations
PNT Hang, M Tohda, Y Tezuka… - Biological and …, 2010 - jstage.jst.go.jp
MATERIALS AND METHODS Cultured cortical cells prepared from E20 embryos as described previously6, 7) were used for the experiments. The cells were exposed to vehicle (control) …
Number of citations: 6 www.jstage.jst.go.jp
CT Lum, JR Schmidtke, DER Sutherland… - Clinical Immunology and …, 1978 - Elsevier
Mononuclear cell surface markers from normal human volunteers were tested in the presence of the adenosine deaminase inhibitor erythro-9-(2-hydroxy-3-nonyl) adenine …
Number of citations: 13 www.sciencedirect.com
WR McCONNELL, SM El Dareer, DL Hill - Drug Metabolism and …, 1980 - Citeseer
Materials and Methods EHNA and [8-’4C] EHNA were provided by the Drug Development Branch, National Cancer Institute. Bio-Solv BBS-3 solubilizer was purchased from Beckman …
Number of citations: 21 citeseerx.ist.psu.edu
EK Jackson, D Cheng, TC Jackson… - … of Physiology-Cell …, 2013 - journals.physiology.org
The aim of this investigation was to test the hypothesis that extracellular guanosine regulates extracellular adenosine levels. Rat preglomerular vascular smooth muscle cells were …
Number of citations: 49 journals.physiology.org
K Módis, D Gerő, R Stangl… - International …, 2013 - spandidos-publications.com
Liver ischemia represents a common clinical problem. In the present study, using an in vitro model of hepatic ischemia-reperfusion injury, we evaluated the potential cytoprotective effect …
Number of citations: 36 www.spandidos-publications.com
RK Dubey, Z Mi, DG Gillespie… - … thrombosis, and vascular …, 2001 - Am Heart Assoc
The objective of this investigation was to determine whether the regulation of extracellular adenosine levels by smooth muscle cells (SMCs) from conduit arteries (aorta) and resistance …
Number of citations: 18 www.ahajournals.org
J van Laarhoven, С De Bruyn - … ON PURINE METABOLISM IN RELATION TO … - core.ac.uk
Human peripheral blood lymphocytes were stimulated with different mitogens (phytohaemagglutinin, PHA; pokeweed mitogen, PWM; concanavalin A, ConA; and protein A, SpA) known …
Number of citations: 3 core.ac.uk
OM Jones, AF Brading, NJMC Mortensen - Diseases of the colon & rectum, 2002 - Springer
PURPOSE: Pharmacologic treatments are gaining widespread acceptance as first-line therapy for anal fissure. However, existing treatments have limited clinical usefulness because of …
Number of citations: 55 link.springer.com
CT Lum, DE Sutherland, JE Foker, JS Najarian - Surgical forum, 1977 - europepmc.org
Low-toxicity immunosuppression by specific inhibition of adenosine deaminase (ADA): prolongation of mouse skin grafts with erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride …
Number of citations: 7 europepmc.org
AM Tesch, MH MacDonald… - American journal of …, 2002 - Am Vet Med Assoc
Objective —To investigate accumulation of extracellular adenosine (ADO) by equine articular chondrocytes and to compare effects of adenosine kinase inhibition and adenosine …
Number of citations: 24 avmajournals.avma.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.